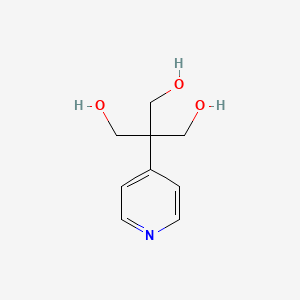

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Vue d'ensemble

Description

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, commonly referred to as a pyridine derivative, has garnered attention in various biomedical fields due to its potential biological activities. This compound, with the CAS number 20845-48-1 and molecular formula C9H13NO3, is noted for its structural features that may confer significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer potential based on diverse research findings.

| Property | Details |

|---|---|

| CAS Number | 20845-48-1 |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.2 g/mol |

| Solubility | Soluble in DMSO and ethanol; insoluble in water |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research has demonstrated that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity was attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, molecular docking studies have indicated that these compounds can bind effectively to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The study highlighted that the incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall synthesis.

- Membrane Disruption : Its interaction with fungal membranes could lead to increased permeability and cell death.

- Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.

Applications De Recherche Scientifique

Antibacterial Applications

Research indicates that 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol exhibits notable antibacterial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity is attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

Applications in Organic Synthesis

Beyond its biological activities, this compound is utilized as an organic synthesis intermediate and pharmaceutical intermediate. It plays a crucial role in laboratory research and development processes as well as in chemical pharmaceutical production .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound exhibits three distinct reactive components:

-

Primary hydroxyl groups (C1 and C3 positions)

-

Secondary hydroxymethyl group (C2 position)

-

Pyridin-4-yl aromatic system

These groups enable participation in oxidation, esterification, coordination, and nucleophilic substitution reactions .

Esterification and Ether Formation

The hydroxyl groups react with electrophilic reagents:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic anhydride | Pyridine catalyst, 60°C | Triacetylated derivative |

| Benzoylation | Benzoyl chloride | DMAP, DCM, RT | Tribenzoate ester |

| Methylation | Methyl iodide | Ag₂O, DMF, 80°C | Trimethyl ether |

Note: Yields depend on steric hindrance from the central quaternary carbon .

Oxidation Reactions

The secondary hydroxymethyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution, 25°C | 2-(Pyridin-4-yl)propane-1,3-dione |

| CrO₃ | Acetic acid, reflux | Partial oxidation to ketone |

The primary hydroxyl groups remain intact under mild conditions due to steric protection .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | [Cu(C₉H₁₃NO₃)Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | Ethanol | Octahedral Fe(III) complex | Magnetic materials research |

Stoichiometry typically follows a 1:1 (metal:ligand) ratio in polar protic solvents .

Stability Under Reaction Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH < 3 | Poor | Pyridine ring protonation → Reduced aromatic stability |

| pH > 10 | Moderate | Hydroxyl deprotonation → Alkoxide formation |

| UV light | Unstable | Radical-mediated C-O bond cleavage |

Thermogravimetric analysis shows decomposition onset at 210°C .

Challenges and Limitations

-

Steric hindrance : The central quaternary carbon reduces reaction rates at C2-OH by 40% compared to linear diols.

-

Solubility constraints : Limited organic solvent compatibility (optimal in DMSO or DMF) .

Experimental protocols often require ultrasonication or heating to 37°C to achieve full dissolution .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVQSYMOYJUHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599372 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-48-1 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.